molecular formula C11H24O4Si B14200075 tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate CAS No. 870298-57-0

tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate

Cat. No.: B14200075
CAS No.: 870298-57-0
M. Wt: 248.39 g/mol
InChI Key: UPTFEVMDABDSLR-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate is an organosilicon compound with the molecular formula C₉H₂₂O₂Si. It is commonly used in organic synthesis as a protecting group for alcohols and other functional groups. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

The synthesis of tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methoxyethanol in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The product is then purified by distillation or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The silyl group can be substituted with other functional groups using nucleophiles like alkoxides or amines.

    Deprotection: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions or by using fluoride ions, yielding the free alcohol.

Common reagents and conditions used in these reactions include tetra-n-butylammonium fluoride in tetrahydrofuran for deprotection and dimethylformamide as a solvent for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:

    Protecting Group: Used to protect hydroxyl groups during multi-step synthesis, allowing for selective reactions on other parts of the molecule.

    Synthesis of Complex Molecules: Facilitates the synthesis of complex natural products and pharmaceuticals by protecting sensitive functional groups.

    Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.

    Material Science: Used in the preparation of silicon-based materials and nanocomposites for various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate exerts its effects involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during synthetic procedures. The stability of the silyl ether is due to the steric hindrance provided by the tert-butyl and dimethyl groups, which shield the silicon atom from nucleophilic attack. The compound can be selectively deprotected by fluoride ions, which cleave the silicon-oxygen bond, releasing the free alcohol.

Comparison with Similar Compounds

tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate is similar to other silyl protecting groups such as trimethylsilyl, triisopropylsilyl, and tert-butyldiphenylsilyl ethers. it is unique in its balance of stability and ease of removal. While trimethylsilyl groups are more easily removed, they are less stable under acidic conditions. Triisopropylsilyl and tert-butyldiphenylsilyl groups offer greater stability but require harsher conditions for removal.

Similar compounds include:

  • Trimethylsilyl (TMS) ethers
  • Triisopropylsilyl (TIPS) ethers
  • tert-Butyldiphenylsilyl (TBDPS) ethers

Each of these compounds has its own advantages and limitations, making them suitable for different applications in synthetic chemistry.

Properties

CAS No.

870298-57-0

Molecular Formula

C11H24O4Si

Molecular Weight

248.39 g/mol

IUPAC Name

[tert-butyl(dimethyl)silyl] 2-(2-methoxyethoxy)acetate

InChI

InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-10(12)9-14-8-7-13-4/h7-9H2,1-6H3

InChI Key

UPTFEVMDABDSLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)COCCOC

Origin of Product

United States

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